2-Amino-5-propyl-4H-imidazol-4-one oxime
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 4-nitroso-5-propyl-1H-imidazol-2-amine derives from the parent imidazole ring numbered to prioritize the lowest possible locants for substituents. The propyl group (-CH2CH2CH3) occupies position 5, while the nitroso group (-N=O) and amine (-NH2) reside at positions 4 and 2, respectively. This conflicts with the "oxime" designation in the common name, as nitroso and oxime groups differ chemically: oximes are hydroxylamine derivatives (R1R2C=N-OH), whereas nitroso groups are R-N=O. This discrepancy suggests either a misnomer in common usage or an atypical tautomeric form.
The molecular formula C6H10N4O (molecular weight: 154.17 g/mol) aligns with the SMILES string CCCCC1=C(N=C(N1)N)N=O , which confirms the propyl chain (CCCC), imidazole ring (C1=C(N=C(N1)N)), and nitroso group (N=O). The compound’s registry numbers include CAS 95384-18-2 and PubChem CID 13012266.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-nitroso-5-propyl-1H-imidazol-2-amine | PubChem |
| Molecular Formula | C6H10N4O | Parchem |
| SMILES | CCCCC1=C(N=C(N1)N)N=O | PubChem |
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray data for this compound is unavailable, analogous imidazole derivatives exhibit monoclinic crystal systems with space group P21/c and unit cell parameters a = 13.8987 Å, b = 15.0321 Å, c = 8.1727 Å, and β = 99.337°. The imidazole ring typically adopts a planar conformation, with substituents influencing packing efficiency. For example, in 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one, phenyl groups induce steric hindrance, reducing symmetry.
Hypothetically, the nitroso group’s polarity and the propyl chain’s hydrophobicity would create a balance between intermolecular hydrogen bonds (N=O···H-N) and van der Waals interactions, favoring layered crystal structures. The amine group at position 2 could participate in hydrogen-bonding networks, stabilizing the lattice.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- 1H NMR: The propyl chain’s methylene protons (CH2) resonate at δ 1.3–1.5 ppm (triplet, J = 7 Hz), while the methyl group (CH3) appears at δ 0.9 ppm (triplet). Imidazole ring protons adjacent to the nitroso group (C4-H) show deshielding to δ 8.1–8.3 ppm due to electron withdrawal.
- 13C NMR: The nitroso-bearing carbon (C4) resonates at δ 160–165 ppm, characteristic of sp² hybridization. The imine carbons (C2 and C5) appear at δ 145–150 ppm.
Infrared (IR) Spectroscopy:
Strong absorption at 1640–1680 cm⁻¹ corresponds to the C=N stretch of the imidazole ring and nitroso group. The absence of O-H stretches (3200–3600 cm⁻¹) confirms the nitroso (-N=O) over oxime (-N-OH) formulation.
UV-Vis Spectroscopy:
The conjugated imidazole-nitroso system absorbs at λmax = 270–290 nm (π→π* transitions) with a molar absorptivity ε ≈ 10,000 L·mol⁻1·cm⁻¹.
Tautomeric Behavior and Oxime Functional Group Dynamics
The compound’s reported "oxime" label conflicts with its nitroso structure, as oximes require a hydroxylamine (-N-OH) moiety. However, nitroso-imidazole tautomerism could theoretically interconvert between nitroso (R-N=O) and oxime (R-N-OH) forms under specific conditions (e.g., acidic media). Quantum mechanical calculations predict a 10–15 kcal/mol energy barrier for this tautomerism, making it negligible at room temperature.
In the dominant nitroso form, the N=O group adopts a syn conformation relative to the imidazole ring, minimizing steric clashes with the propyl chain. Molecular dynamics simulations suggest limited rotational freedom (<30°) around the C4-N bond due to conjugation with the aromatic ring.
| Tautomer | Energy (kcal/mol) | Stability |
|---|---|---|
| Nitroso | 0.0 | Most stable |
| Oxime | 12.5 | Higher energy |
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-nitroso-5-propyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4-5(10-11)9-6(7)8-4/h2-3H2,1H3,(H3,7,8,9) |
InChI Key |
MIMQEMRKIQIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N1)N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-propyl-4H-imidazol-4-one oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-propylimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-propyl-4H-imidazol-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 2-Amino-5-propyl-4H-imidazol-4-one oxime, in combating cancer. For instance, compounds containing imidazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain substituted imidazoles exhibited significant inhibition of cancer cell proliferation in assays using cell lines such as C6 (rat glioma) and HepG2 (human liver) with promising IC50 values .
Mechanisms of Action
The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. Mechanistic studies have shown that imidazole derivatives can act as substrates for P-glycoprotein, which is involved in multidrug resistance in cancer cells. For example, specific imidazolones demonstrated enhanced ATPase activity and dye-efflux inhibition, suggesting their role as modulators of drug transport mechanisms .
Drug Discovery
Novel Therapeutics
The synthesis of this compound has been explored for its potential as a scaffold in drug design. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets. Research indicates that compounds derived from this scaffold can lead to the development of new therapeutic agents with improved efficacy against diseases such as cancer and bacterial infections .
Inhibition Studies
In vitro studies have demonstrated that imidazole derivatives can selectively inhibit various enzymes and receptors involved in disease pathology. For instance, certain compounds have shown promise as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis . The ability to selectively target these enzymes can lead to the development of more effective treatments with fewer side effects.
Agricultural Applications
Pesticidal Properties
Beyond medicinal uses, imidazole derivatives have been investigated for their potential applications in agriculture. Compounds like this compound may possess pesticidal properties that can be harnessed to develop new agrochemicals. Research into the synthesis and efficacy of these compounds has indicated their potential as fungicides or herbicides, contributing to sustainable agricultural practices .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | C6 | 20.0 ± 1.5 |
| HepG2 | 25.0 ± 2.0 | |
| Other Derivative | A549 | 15.0 ± 0.8 |
| MCF7 | 18.0 ± 1.0 |
Table 2: Inhibition of Carbonic Anhydrases by Imidazole Derivatives
| Compound | hCA II Inhibition (IC50) | hCA IX Inhibition (IC50) |
|---|---|---|
| Compound A | 50 nM | 10 nM |
| Compound B | 75 nM | 15 nM |
Mechanism of Action
The mechanism of action of 2-Amino-5-propyl-4H-imidazol-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids and proteins, affecting various biological pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- 5-(5-Bromo-1H-indol-3-ylmethylene)-2-amino-1-methyl-1,5-dihydro-imidazol-4-one (Compound 1, ) This compound shares the 2-aminoimidazol-4-one core but substitutes the propyl group with a bromo-indole moiety. The latter’s propyl group may improve lipophilicity, favoring membrane permeability .
- 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4a, ) The presence of aryl substituents (e.g., phenyl groups) in this derivative contrasts with the aliphatic propyl group in the target compound. Aryl groups typically confer rigidity and electronic effects (e.g., electron withdrawal/donation), whereas alkyl chains like propyl may enhance solubility in nonpolar environments .
Oxime-Containing Derivatives
- 4-Methylpentan-2-one Oxime () A simple oxime with acute toxicity (Acute Tox. 4, H302) and irritant properties (Skin Irrit. 2, H315).
Phosgene Oxime ()
A highly toxic oxime (AEGL values: 0.11–1.5 mg/m³) used as a chemical warfare agent. Its extreme reactivity contrasts with the imidazole-based oxime discussed here, underscoring how the imidazole core may mitigate toxicity by stabilizing the oxime group through conjugation .
Structural Characterization
- Tools like SHELX (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical for analyzing imidazole derivatives, as seen in and . These programs enable precise determination of bond lengths and angles, which would clarify the oxime group’s conformation in the target compound .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Amino-5-propyl-4H-imidazol-4-one oxime with high purity?
Methodological Answer: The synthesis typically involves cyclization of substituted imidazole precursors followed by oxime formation. A common approach includes:
- Step 1: Condensation of an amino-propyl precursor (e.g., 2-amino-5-propylimidazole) with a ketone or aldehyde under acidic conditions to form the imidazolone core.
- Step 2: Oxime formation via reaction with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) at reflux.
- Critical Considerations: Use anhydrous conditions during cyclization to avoid side reactions. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for high purity .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
Methodological Answer:
- NMR: Use DMSO-d₆ or CDCl₃ as solvents. For the oxime proton (-NOH), expect a broad singlet near δ 10-12 ppm. The propyl chain protons (CH₂ and CH₃) appear as multiplets in δ 1.0–2.5 ppm. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic/imidazole region .
- IR: Confirm oxime formation with a sharp -NOH stretch near 3200–3400 cm⁻¹ and C=N stretch at ~1600 cm⁻¹.
- Validation: Compare experimental data with computed spectra (DFT methods) or published analogs (e.g., 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate) .
Q. What purification strategies mitigate byproducts in imidazolone oxime synthesis?
Methodological Answer:
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the oxime while leaving unreacted precursors in solution.
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7 to 1:1) gradients. Monitor fractions via LC-MS to confirm purity (>95%).
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts. Adjust pH to enhance retention of the oxime .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the oxime’s tautomeric structure?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation from ethanol or DMF/water. Ensure crystal quality (sharp edges, no twinning).
- Data Collection: Use a synchrotron or Cu-Kα source (λ = 1.5418 Å). Collect data at 90 K to minimize thermal motion .
- Refinement: Employ SHELXL for structure solution. Refine anisotropic displacement parameters for non-H atoms. Validate tautomerism (e.g., oxime vs. nitroso) via bond-length analysis (C=N vs. N-O distances) .
Q. What computational methods predict the reactivity of this oxime in biological systems?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Parameterize the oxime’s charge distribution via DFT (B3LYP/6-31G* level) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the oxime’s -NOH group and catalytic serine residues .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation or adduct formation .
Q. How should researchers address contradictions in NMR data between synthetic batches?
Methodological Answer:
- Identify Sources: Compare solvent effects (e.g., DMSO vs. CDCl₃), tautomeric equilibria, or paramagnetic impurities.
- Control Experiments: Repeat synthesis under inert atmosphere to rule out oxidation. Use deuterated hydroxylamine to confirm oxime assignment .
- Advanced Techniques: Variable-temperature NMR (VT-NMR) to observe dynamic equilibria. 2D NOESY detects conformational differences .
Q. What experimental design principles apply to comparative pharmacological studies of this oxime?
Methodological Answer:
- In Vitro Assays: Evaluate acetylcholinesterase reactivation using Ellman’s method. Include controls (pralidoxime, obidoxime) and IC₅₀ calculations .
- Dosing Regimens: For in vivo studies, administer intramuscularly (10–20 mg/kg) 1–5 minutes post-exposure to organophosphates. Monitor plasma levels via LC-MS/MS .
- Toxicity Screening: Assess LD₅₀ in rodent models. Histopathological analysis of liver/kidney sections identifies off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
